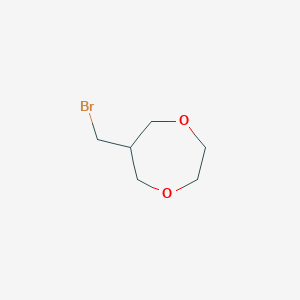![molecular formula C11H9F2NO3 B2890816 2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid CAS No. 866150-59-6](/img/structure/B2890816.png)
2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid” belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution .
Molecular Structure Analysis
The InChI code for a similar compound, 2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid, is 1S/C11H9F2NO3/c12-5-1-2-8(13)9(3-5)14-10(15)6-4-7(6)11(16)17/h1-3,6-7H,4H2,(H,14,15)(H,16,17) . This provides a detailed representation of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthetic Utility and Chemical Reactions
- Metabolite Detection : A method was developed for detecting major metabolites of synthetic pyrethroids in human urine, showcasing the analytical utility of related cyclopropane derivatives in biomonitoring for pesticide exposure (Arrebola et al., 1999).
- Mechanism of Decomposition and Inhibition Studies : Research on 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (a compound with structural similarity) explored its decomposition under physiological conditions and its role as an inhibitor for 1-aminocyclopropane-1-carboxylic acid deaminase, highlighting the chemical reactivity and potential biological interactions of such compounds (Liu et al., 2015).
- Deoxyfluorination of Carboxylic Acids : The development of a bench-stable fluorination reagent, CpFluor, for the deoxyfluorination of carboxylic acids to acyl fluorides demonstrates the synthetic versatility and reactivity of cyclopropane derivatives in facilitating the formation of fluorinated organic compounds (Wang et al., 2021).
- Ring-Opening Reactions : The ring-opening of donor-acceptor cyclopropanes by boronic acids under transition-metal-free conditions illustrates the chemical transformations that cyclopropane derivatives can undergo, providing pathways to new molecular structures (Ortega & Csákÿ, 2016).
Applications in Organic Synthesis
- Synthesis of Fluorinated Compounds : The synthesis and exploration of fluorinated analogs of cyclopropane carboxylic acids, such as the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, demonstrate the ongoing interest in incorporating fluorine into biologically active molecules for enhanced properties (Sloan & Kirk, 1997).
- Development of Polyimide Membranes : Novel carboxyl-containing polyimides have been synthesized and employed as pervaporation membranes for ethanol dehydration, showcasing the application of cyclopropane derivatives in material science for separation technologies (Xu & Wang, 2015).
Wirkmechanismus
Target of Action
The primary target of this compound is Beta-lactamase , an enzyme found in many bacteria . Beta-lactamase provides resistance to beta-lactam antibiotics like penicillins, cephamycins, and carbapenems (ertapenem), making it a significant factor in antibiotic resistance .
Mode of Action
The compound interacts with its target, Beta-lactamase, through a process known as nucleophilic addition . The carbon in the compound, being electron-poor, acts as an electrophile, making it a great target for attack by an electron-rich nucleophilic group . This interaction results in changes to the structure and function of the Beta-lactamase, potentially inhibiting its activity .
Biochemical Pathways
Given its target, it’s likely that it impacts thebeta-lactamase pathway . By inhibiting Beta-lactamase, the compound could prevent the breakdown of beta-lactam antibiotics, thereby enhancing their effectiveness against resistant bacteria .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the inhibition of Beta-lactamase activity . This could result in increased susceptibility of bacteria to beta-lactam antibiotics, potentially reversing antibiotic resistance .
Eigenschaften
IUPAC Name |
2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-5-1-6(13)3-7(2-5)14-10(15)8-4-9(8)11(16)17/h1-3,8-9H,4H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIYXAWZVLZPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Nitrophenoxy)ethyl]phthalimide](/img/structure/B2890735.png)
![2-(Benzylsulfanyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2890736.png)


![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide](/img/structure/B2890739.png)
![tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2890741.png)

![N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2890746.png)

![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2890752.png)


![2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide](/img/structure/B2890755.png)
